Product packaging for cortistatin B(Cat. No.:CAS No. 882976-96-7)

cortistatin B

Cat. No.: B1249875
CAS No.: 882976-96-7
M. Wt: 488.6 g/mol
InChI Key: UOILBRZCKBLNDS-KMWHWPCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortistatin B is a novel steroidal alkaloid isolated from the marine sponge Corticium simplex . It belongs to the cortistatin family, unique for its 9(10-19)-abeo-androstane skeleton combined with an isoquinoline unit . Like other cortistatins, its primary researched biological activity is the highly selective inhibition of proliferation in human umbilical vein endothelial cells (HUVECs), indicating potent anti-angiogenic properties . While Cortistatin A is the most potent in the class, this compound is part of this group of compounds that show high selectivity against endothelial cells compared to normal fibroblasts and several tumor cell lines . The anti-angiogenic effect of this class suggests potential research applications in studying diseases driven by abnormal blood vessel formation, such as cancer and certain retinopathies. Further studies on the broader cortistatin class have identified that analogs like Cortistatin A act as potent and selective inhibitors of the kinases CDK8 and CDK19, presenting another valuable pathway for investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36N2O4 B1249875 cortistatin B CAS No. 882976-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

882976-96-7

Molecular Formula

C30H36N2O4

Molecular Weight

488.6 g/mol

IUPAC Name

(1S,2R,4S,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-4,12,13-triol

InChI

InChI=1S/C30H36N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22-27,33-35H,8-10,14-15H2,1-3H3/t22-,23-,24+,25-,26+,27+,28-,29+,30+/m0/s1

InChI Key

UOILBRZCKBLNDS-KMWHWPCOSA-N

SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Isomeric SMILES

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1C[C@@H]([C@@H]2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Canonical SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Origin of Product

United States

Biosynthetic Investigations of Cortistatin Alkaloids

Proposed Biosynthetic Pathways of the Cortistatin Skeleton

The central framework of the cortistatin alkaloids is a highly modified steroid. A plausible biosynthetic pathway for this unique skeleton has been proposed, primarily based on biosynthetic precedents from other natural products, such as the Buxus alkaloids. genecards.org This hypothesis suggests that the biosynthesis begins with a hypothetical steroidal precursor, likely of the androstane (B1237026) type.

The key transformations proposed to form the cortistatin core are as follows:

Cyclopropane (B1198618) Formation: The pathway is thought to initiate from a hypothetical precursor like 3,29-diaminosterol. A key step involves the activation of the C19-methyl group of the steroid precursor, leading to the formation of a 9β,19-cyclo system, creating a cyclopropane ring. genecards.org

B-Ring Expansion: Following the cyclopropanation, a ring expansion of the steroid's B-ring is proposed. This rearrangement transforms the standard 6-membered B-ring into the characteristic seven-membered ring of the 9(10,19)-abeo-androstane core. This type of transformation has parallels in the biosynthesis of other steroidal alkaloids. genecards.org

Oxidative Modifications: Subsequent steps are believed to involve a series of oxidations. Dehydrogenation would lead to the formation of a triene intermediate. Further oxidation would then construct the unique tetrahydrofuran (B95107) (THF) ring, which appears as a C5,C8-oxide bridge in the final structure. This feature is a hallmark of the cortistatin family. genecards.org

This proposed sequence provides a logical route from a standard steroid framework to the complex and rearranged core of the cortistatins.

Precursor Incorporation Studies

Precursor incorporation or "feeding" studies are a powerful experimental technique used to elucidate biosynthetic pathways. This method involves supplying a living system—in this case, the marine sponge or its associated microorganisms—with isotopically labeled compounds (e.g., with ¹³C or ¹⁴C) that are hypothesized to be precursors. By tracking the incorporation of these labels into the final natural product, researchers can confirm the building blocks and intermediates of the pathway.

Despite the utility of this technique, there is a notable lack of published precursor incorporation studies specifically for the biosynthesis of cortistatin alkaloids in Corticium simplex. The challenges associated with studying the metabolism of marine sponges, which are often difficult to culture and may rely on symbiotic microorganisms for secondary metabolite production, have likely hindered such investigations. Therefore, direct experimental evidence from precursor feeding to validate the proposed biosynthetic pathway is not currently available in the scientific literature.

Enzymatic Post-Synthetic Modifications and Functionalization

Following the assembly of the core cortistatin skeleton, a series of enzymatic modifications are required to produce the various members of the family, including cortistatin B. These late-stage functionalizations are responsible for the diverse substitution patterns observed in the natural analogs. The specific enzymes responsible for these transformations in Corticium simplex have not yet been identified or characterized, and the corresponding biosynthetic gene clusters remain elusive. nih.govsecondarymetabolites.org

However, by comparing the structures of different cortistatins, the types of enzymatic reactions involved can be hypothesized. This compound differs from the most potent member, cortistatin A, by the absence of a hydroxyl group at the C-1 position. wikipedia.orgnih.gov This suggests the involvement of highly specific oxidoreductases and hydroxylases, likely from the cytochrome P450 family of enzymes, which are commonly involved in the late-stage oxidation of complex natural products.

Based on laboratory transformations that can interconvert different cortistatins, a plausible biosynthetic sequence for these final steps has been speculated. nih.gov It is conceivable that an intermediate in the pathway to cortistatin A could be a precursor to other analogues, or that a common late-stage intermediate is divergently processed by different tailoring enzymes. For instance, the formation of this compound would require a specific sequence of hydroxylations on the A-ring that omits the oxidation at C-1. The precise order and the enzymatic control of these final decorations, including hydroxylation and the installation of the C-3 dimethylamino group, are key questions that remain to be answered through future discovery and characterization of the cortistatin biosynthetic enzymes.

Chemical Synthesis Strategies for Cortistatin B and Its Analogs

Major Challenges in the Total Synthesis of Complex Natural Products like Cortistatin Alkaloids

The total synthesis of cortistatin alkaloids is fraught with numerous challenges stemming from their complex and unique structural features. These molecules are characterized by a rearranged abeo-9(10,19)-androstane steroidal core, a fused oxabicyclo[3.2.1]octane ring system, and a substituted isoquinoline (B145761) moiety. researchgate.netbaranlab.org The construction of the seven-membered B-ring and the densely functionalized A-ring with its characteristic heteroadamantane structure present significant synthetic hurdles. researchgate.netnih.gov

Key challenges include:

Construction of the Unprecedented Oxabicyclo[3.2.1]octane System: This bridged ring system embedded within the pentacyclic core is a major synthetic obstacle. sioc-journal.cn

Formation of the Seven-Membered B-ring: The expansion of the typical six-membered steroid B-ring to a seven-membered ring requires innovative synthetic strategies. researchgate.netnih.gov

Stereocontrolled Synthesis: The presence of multiple stereocenters necessitates highly stereoselective reactions to obtain the desired natural product.

Late-Stage Functionalization: The introduction of sensitive functional groups and the isoquinoline side chain at later stages of the synthesis requires robust and chemoselective methods. researchgate.net

Scalability: Developing a concise and efficient route that allows for the synthesis of sufficient quantities for biological studies and the creation of analogs is a crucial consideration. nih.govresearchgate.net

Retrosynthetic Analysis and Strategic Disconnections Employed

Given the complexity of cortistatin B, synthetic chemists have devised various retrosynthetic strategies to deconstruct the molecule into simpler, more accessible starting materials. A common approach involves disconnecting the isoquinoline unit from the steroidal core, allowing for its late-stage introduction. nih.govdicp.ac.cn

Further retrosynthetic analysis often focuses on the disassembly of the pentacyclic core. One strategy involves breaking down the molecule to a key intermediate that can be accessed from commercially available steroids, such as prednisone (B1679067). baranlab.org Another convergent approach envisions the coupling of an A-ring fragment with a CD-ring fragment. nih.govacs.orgfigshare.com

A prominent retrosynthetic blueprint for cortistatin A, and by extension this compound, involves the following key disconnections:

Isoquinoline Installation: The isoquinoline side chain is often disconnected, to be added in a late-stage coupling reaction. nih.govdicp.ac.cn

Oxabicycle Formation: The oxabicyclo[3.2.1]octane moiety is a key target for disconnection, often leading back to a precursor that can undergo a cyclization or rearrangement to form this challenging feature. sioc-journal.cn

B-Ring Formation: The seven-membered B-ring is frequently disconnected through a ring-closing or ring-expansion strategy. researchgate.netnih.gov

Core Assembly: The tetracyclic or pentacyclic core is often broken down into simpler, well-defined fragments that can be synthesized independently and then coupled together. acs.orgnih.gov

Key Methodologies and Cascade Reactions in Syntheses

To overcome the challenges inherent in the synthesis of this compound and its analogs, researchers have employed a diverse array of powerful synthetic methodologies and elegant cascade reactions.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has proven to be a valuable tool in the synthesis of various cyclic structures, including those found in complex natural products. organic-chemistry.orgwikipedia.orgmedwinpublishers.com While not a dominant strategy in the core construction of this compound itself, RCM has been utilized in the synthesis of key intermediates and analogs. The power of RCM lies in its ability to form carbon-carbon double bonds within a single molecule, leading to the formation of rings of various sizes with high functional group tolerance. organic-chemistry.orgwikipedia.org The development of well-defined ruthenium catalysts, such as the Grubbs catalysts, has significantly expanded the scope and applicability of this reaction. organic-chemistry.orgmedwinpublishers.com

Alkylative Dearomatization Strategies (e.g., Masamune Alkylative Dearomatization)

Alkylative dearomatization has emerged as a powerful strategy for the construction of complex polycyclic systems from simple aromatic precursors. nih.gov In the context of cortistatin synthesis, the Masamune alkylative dearomatization has been a key step in a concise route to the pentacyclic core. nih.govlookchem.comresearchgate.net This strategy involves the intramolecular alkylation of a phenolic precursor to generate a spirocyclic intermediate, effectively building the complex carbon framework. nih.gov This approach allows for the efficient construction of quaternary carbon centers, a common feature in natural products. nih.gov

One notable synthesis utilized a sequence where a carefully orchestrated carbanion cascade reaction set the stage for the final alkylative dearomatization, yielding the pentacyclic core of the cortistatins in excellent yield. nih.gov

Electrocyclization and Knoevenagel Reactions

A highly efficient strategy for the assembly of the cortistatin framework involves a combination of the Knoevenagel condensation and a subsequent electrocyclic reaction. nih.govacs.orgfigshare.comcapes.gov.br This approach allows for the rapid construction of the pentacyclic core from A-ring and CD-ring fragments.

The key steps in this strategy are:

Knoevenagel Condensation: An A-ring diketone fragment is condensed with a CD-ring α,β-unsaturated aldehyde fragment to form a conjugated dienone. nih.govacs.org

6π-Electrocyclization: The resulting dienone undergoes a thermal or Lewis acid-catalyzed 6π-electrocyclization to form the pyran ring of the oxabicyclo[3.2.1]octene moiety. nih.govacs.org This reaction proceeds with high stereoselectivity. acs.org

Radical Cyclization: Subsequent radical cyclization can then be employed to construct the seven-membered B-ring, completing the pentacyclic framework. nih.govacs.orgcapes.gov.br

This cascade approach provides a convergent and stereocontrolled route to the core structure of the cortistatins. acs.org

Gold-Catalyzed Cascade Reactions (e.g., Semi-Pinacol Rearrangement)

Gold-catalyzed reactions have gained prominence in organic synthesis due to the unique ability of gold catalysts to activate alkynes and allenes towards nucleophilic attack under mild conditions. nih.govdntb.gov.ua In the synthesis of cortistatin analogs, a gold-catalyzed cascade reaction featuring a semi-pinacol rearrangement has been instrumental in the construction of the challenging oxabicyclo[3.2.1]octane ring system. sioc-journal.cnnih.govresearchgate.net

This elegant cascade involves:

Intramolecular Hydroxylation: A gold catalyst activates a carbon-carbon triple bond for intramolecular attack by a hydroxyl group, forming an enol ether. sioc-journal.cnnih.gov

Isomerization: The gold catalyst then promotes the isomerization of the exo-cyclic enol ether to a strained oxonium ion. nih.gov

Semi-Pinacol Rearrangement: The oxonium ion triggers a semi-pinacol-type 1,2-migration, leading to the formation of the desired oxabicyclo[3.2.1]octane skeleton. sioc-journal.cnnih.govwikipedia.org

This powerful methodology allows for the diastereoselective synthesis of this key structural motif found in the cortistatins. sioc-journal.cnnih.gov

Oxidative Cyclization and Dearomatization

Oxidative dearomatization has emerged as a powerful strategy for the rapid construction of the complex polycyclic core of cortistatins. thieme-connect.comnih.gov This approach transforms a planar aromatic precursor into a three-dimensional cyclic structure in a single, efficient step.

One notable application involves a cascade reaction triggered by a hypervalent iodine reagent. thieme-connect.comnih.gov In a model study, exposure of a phenolic substrate to iodobenzene (B50100) diacetate in trifluoroethanol was shown to directly produce a pentacyclic core structure as a single diastereomer. thieme-connect.com This transformation proceeds through a tandem sequence involving two oxidations and two ring formations, demonstrating the power of this strategy for building molecular complexity quickly. thieme-connect.comnih.gov

In a formal total synthesis of (±)-cortistatin A, an enyne cycloisomerization followed by an oxidative dearomatization/cyclization were the key ring-forming steps. nih.govresearchgate.net This strategy has also been explored in other model studies for the concise construction of the oxapentacyclic core of cortistatins. harvard.edunih.gov For instance, a sequence involving hydrogenation, eliminative epoxide opening, silyl (B83357) ether cleavage, and finally oxidative cyclization was used to furnish a key cyclohexadienone intermediate, which serves as a precursor to the core structure. harvard.edunih.gov

Reaction Key Reagents Outcome Reference
Tandem AnnulationIodobenzene diacetate, TrifluoroethanolForms pentacyclic core via two oxidations and two ring formations thieme-connect.com
Oxidative Dearomatization/CyclizationNot specified in abstractKey ring-forming step in a formal synthesis researchgate.net
Oxidative CyclizationNot specified in abstractForms a key cyclohexadienone intermediate harvard.edunih.gov

Silicate-Directed Elimination/Ring Expansion Reactions

A key challenge in cortistatin synthesis is the construction of the central seven-membered B-ring. The Shair group pioneered an elegant solution involving a silicate-directed elimination to trigger a ring expansion. researchgate.netcapes.gov.br This strategy was a cornerstone of their enantioselective total synthesis of (+)-cortistatin A. researchgate.netcapes.gov.br

The process begins with a tricyclic intermediate that undergoes cyclopropanation. organicchemistry.eu Subsequent treatment with a fluoride (B91410) source, specifically tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), induces a silicate-directed elimination. organicchemistry.eu This step facilitates the fragmentation of the cyclopropane (B1198618) ring, leading to the expansion of the six-membered B-ring of a steroid-like precursor into the seven-membered ring characteristic of the cortistatin core. organicchemistry.euu-tokyo.ac.jp The choice of the silyl group proved crucial, as attempts with other groups like trimethylsilyl (B98337) (TMS) were unsuccessful, leading only to an undesired triene system. organicchemistry.eu This method provides a novel solution to access expanded B-ring steroid systems. google.com

Starting Material Key Reagent Key Transformation Product Reference
Tricyclic cyclopropane intermediateTASFSilicate-directed elimination and ring expansionSeven-membered B-ring system capes.gov.brorganicchemistry.eu

Aza-Prins Cyclization and Transannular Etherification

Following the successful ring expansion, the Shair synthesis employs a highly diastereoselective tandem aza-Prins cyclization and transannular etherification to complete the assembly of the core structure. researchgate.netcapes.gov.br This remarkable cascade reaction constructs the ABC-ring skeleton, including the signature C5,C8 oxa-bridge, in a single step. harvard.edu

The precursor, an aldehyde, is treated with dimethylamine (B145610) and a Lewis acid such as zinc bromide. harvard.edupitt.edu This in-situ formation of an iminium ion triggers the cyclization cascade. organicchemistry.eu An alcohol moiety attacks a double bond, which in turn attacks the iminium ion. organicchemistry.eu This is followed by a transannular etherification, which forges the oxabicyclo[3.2.1]octane system. capes.gov.brharvard.edu The reaction proceeds with high diastereoselectivity (>95%), establishing the crucial C-3 stereocenter. pitt.edu This stereocontrol is attributed to a preferred geometry of the transition state that minimizes steric strain. pitt.edu

Precursor Reagents Key Reaction Cascade Yield Reference
Aldehyde with pendant alcohol and alkeneDimethylamine, Zinc BromideAza-Prins cyclization / Transannular etherification65% (over 3 steps) organicchemistry.euharvard.edupitt.edu

Stereoselective Construction of Key Chiral Centers

Achieving the correct stereochemistry at multiple chiral centers is a critical aspect of cortistatin synthesis. Different strategies have been developed to control the stereochemistry of the steroid-like core and its unique functionalities.

A-Ring Stereocenters : In the Baran semi-synthesis, the A-ring stereocenters were controlled through a series of reactions including a reductive unmasking of a heteroadamantane core using alane. google.com

C-3 Stereocenter : The Shair synthesis masterfully sets the C-3 amine-bearing stereocenter with high diastereoselectivity during the key aza-Prins cyclization. pitt.edu The stereochemical outcome is directed by the existing chirality in the molecule, favoring a transition state that avoids A(1,3) strain. pitt.edu

C-13 Quaternary Center : One approach to establishing the stereodefined quaternary center at C13 utilizes an alkoxide-directed metallacycle-mediated annulative cross-coupling, which delivers a key intermediate with high levels of stereocontrol. acs.org

D-Ring Stereochemistry : Many syntheses leverage the existing stereochemistry of commercially available steroid precursors like estrone (B1671321) or Hajos-Parrish/Hajos-Wiechert ketones, which already possess the correct configuration at the C/D ring junction. organicchemistry.euacs.orgorganicchemistry.eu

Formal and Partial Syntheses of the Cortistatin Alkaloid Core

In addition to total syntheses, several formal and partial syntheses have been reported, providing alternative and often more efficient routes to key intermediates. sioc-journal.cnresearchgate.net A formal synthesis is a synthesis of a known intermediate that has previously been converted to the final natural product.

Sarpong and coworkers reported a second-generation synthesis of the pentacyclic core that enabled a formal total synthesis of (±)-cortistatin A. nih.govnih.gov The improved route provided significant quantities of a key dienone intermediate, which had previously been synthesized by the Nicolaou and Hirama groups and taken on to cortistatin A. nih.govnih.gov Such robust routes are valuable as they facilitate the synthesis of analogs for structure-activity relationship studies. nih.govnih.gov

Partial synthesis, also known as semi-synthesis, starts from a readily available natural product. The Baran group developed a notable semi-synthesis of (+)-cortistatin A starting from the abundant terrestrial steroid prednisone. google.com This approach was recognized for its economy and for the development of new chemical methods to achieve the necessary complex transformations, including B-ring expansion and oxidation of unactivated carbon atoms. google.comengineering.org.cn

As of 2017, the synthetic landscape for cortistatins included one semi-synthesis, five total syntheses, and five formal syntheses, highlighting the intense interest in this class of molecules. sioc-journal.cn

Advancements in Scalable Synthesis for Research Quantities

The potent biological activity of the cortistatins necessitates the development of scalable synthetic routes to produce sufficient material for extensive research. nih.govresearchgate.net Several research groups have focused on creating practical and efficient syntheses.

Corey and coworkers developed a short and scalable synthesis of the carbocyclic core of the cortistatins starting from the readily available (+)-estrone. acs.orgnih.gov Key steps in this approach included a regio- and stereoselective benzylic cyanation and a Demjanov rearrangement for the B-ring expansion. acs.orgnih.gov This strategy was designed to provide access to significant quantities of key intermediates. acs.org

The Baran group's semi-synthesis from prednisone was also designed with scalability in mind, leveraging an inexpensive starting material that already contains 70% of the required carbon atoms and the correct enantiopure chirality. google.com An improved and scalable five-step sequence from this group allowed for the production of copious quantities of "cortistatinone," a key precursor to cortistatin A and its analogs, enabling further biological evaluation. researchgate.net These advancements in scalable synthesis are crucial for exploring the therapeutic potential of the cortistatin family. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Cortistatin B and Its Analogs

Influence of the Isoquinoline (B145761) Unit on Biological Potency

A foundational finding in the structure-activity relationship (SAR) of cortistatins is the critical role of the C17-linked isoquinoline moiety. ebi.ac.ukresearchgate.netnih.gov The cortistatin family of natural products includes members with different side chains at the C17 position, allowing for direct comparison. nih.gov Natural cortistatins are broadly classified into three types based on their side-chain structures: those with an isoquinoline unit, an N-methyl piperidine (B6355638) unit, or a 3-methylpyridine (B133936) unit. ebi.ac.ukresearchgate.netnih.gov

The table below summarizes the antiproliferative activity of various cortistatins against HUVECs, highlighting the impact of the C17 side chain.

CompoundC17 Side ChainAntiproliferative Activity vs. HUVECs (IC50)Reference
Cortistatin AIsoquinoline1.8 nM univ-amu.frnih.gov
Cortistatin JIsoquinoline8 nM rsc.orgresearchgate.net
Cortistatin KIsoquinoline40 nM researchgate.net
Cortistatins E, G, HN-methylpiperidine or 3-methylpyridineWeak activity, loss of selectivity nih.gov

Significance of Substitution Patterns, especially at Position 7' of the Isoquinoline Appendage

Further investigation into the isoquinoline moiety has revealed that its point of attachment to the steroidal D-ring is a key determinant of biological activity. rsc.org SAR studies involving natural and synthetic analogs have consistently shown that substitution at the 7'-position of the isoquinoline ring is critical for the phenotypic effects observed with cortistatins. researchgate.netrsc.orgresearchgate.net The target molecule appears to strictly recognize cortistatins that feature an isoquinolin-7-yl moiety, suggesting a highly specific binding pocket accommodates this particular linkage. rsc.orgresearchgate.net The development of synthetic methods to create diverse isoquinolines has been pursued specifically to generate analogs with modifications at this and other positions to further probe these interactions. grafiati.comgoogle.com

**5.3. Role of Specific Stereochemical Elements

The stereochemistry of the steroid core, particularly the fusion of the C and D rings, plays a pivotal role in defining the three-dimensional shape of the molecule and, consequently, its biological activity. Naturally occurring cortistatins possess a trans-fused CD-ring system. google.comhampshire.edu Synthetic efforts have enabled the creation of analogs with an alternative cis-fused CD-ring skeleton to investigate the importance of this structural feature.

Biological evaluation of a CD-cis-fused analogue revealed that it possessed only weak antiproliferative activity (IC50: 1.5 µM) against HUVECs and had poor selectivity. jst.go.jp In stark contrast, a corresponding CD-trans-fused analogue exhibited potent activity (IC50: 0.035 µM). jst.go.jp This significant drop in potency for the cis-fused system demonstrates that the three-dimensional structure imparted by the trans-fused CD-ring is an essential element for HUVEC-selective growth inhibitory activity. researchgate.netjst.go.jp This specific U-shaped conformation is crucial for the molecule's activity, likely by ensuring the correct presentation of the isoquinoline side chain to its biological target. hampshire.edu

While the isoquinoline unit is paramount, substitutions on the steroidal A and D rings also modulate the biological potency of cortistatin analogs.

A-Ring Substitutions: Modifications to the A or B rings appear to have a less critical, though still influential, impact on potency. nih.gov For example, cortistatins J, K, and L, which differ in the A/B ring functionality from cortistatin A but share the same D-ring and isoquinoline structure, all exhibit comparable low nanomolar potency and selectivity. nih.gov However, some studies have shown that introducing an acetamide (B32628) moiety on the A-ring can dramatically enhance selective antiproliferative activity against endothelial cells. researchgate.net This indicates that while not a primary driver, the A-ring can be modified to fine-tune the molecule's activity profile.

The table below presents comparative activity for key D-ring analogs.

CompoundKey Structural FeatureAntiproliferative Activity vs. HUVECs (IC50)Reference
Cortistatin ANatural C-17 stereochemistry2.43 nM nih.gov
Δ¹⁶-Cortistatin AC16-C17 double bond (no C-17 stereocenter)3.88 nM google.comnih.gov
17-epi-Cortistatin AInverted C-17 stereochemistry>1000 nM google.comnih.gov
CD-cis-fused analogueCis-fused CD-ring1500 nM jst.go.jp

Impact of CD-Ring Fusion Stereochemistry (e.g., trans-fused vs. cis-fused)

Rational Design and Synthesis of Modified Cortistatin B Structures for Enhanced Activity or Stability

The insights gained from extensive SAR studies have enabled the rational design and synthesis of novel cortistatin analogs with improved properties. A major limitation of natural cortistatin as a potential therapeutic is its low stability in plasma. rcsb.orgnih.gov Using NMR structural information, researchers have designed analogs that adopt specific native conformations in solution, leading to enhanced stability and preserved biological activity. rcsb.orgnih.govnih.gov

One such rationally designed peptide analog, designated A5, was found to preserve the anti-inflammatory and immunomodulatory activities of the parent compound while displaying a significantly increased half-life in serum. rcsb.orgnih.gov This was achieved through specific substitutions, including the introduction of non-native amino acids, that resulted in at least a 10-fold increase in stability. biorxiv.org Another approach involved creating simplified analogs by replacing the complex steroidal core with more accessible scaffolds, such as a planar tetracyclic core or a dehydroepiandrosterone (B1670201) (DHEA) framework, while retaining the essential isoquinoline moiety. nih.govresearchgate.net One such simplified compound, where the isoquinoline was appended to a planar tetracyclic core, showed potent and selective antiproliferative activity against HUVECs and demonstrated significant in vivo antitumor effects upon oral administration. nih.gov These successes highlight how a deep understanding of SAR can guide the creation of new chemical entities with superior drug-like properties, overcoming the limitations of the original natural product. rcsb.orgnih.govbiorxiv.org

Pre Clinical Biological Evaluation in Research Models

In Vitro Assays for Anti-Angiogenic Activity

The anti-angiogenic properties of cortistatin compounds have been primarily evaluated using Human Umbilical Vein Endothelial Cells (HUVECs). These cells are crucial for studying the formation of new blood vessels, a process known as angiogenesis.

Cortistatin A has demonstrated potent and selective anti-proliferative activity against HUVECs. nih.govmdpi.com It inhibits the proliferation of HUVECs at concentrations ranging from 100 pM to 1 µM, with a remarkable selectivity of over 3000-fold when compared to other cell types like tumor cells and normal fibroblasts. jst.go.jp The half-maximal inhibitory concentration (IC50) for cortistatin A's effect on HUVEC proliferation has been reported to be as low as 1.8 nM. Furthermore, at a concentration of 2 nM, cortistatin A was found to inhibit the migration and the formation of capillary-like structures (tube formation) by HUVECs, which are key steps in angiogenesis. jst.go.jpnih.gov

Studies on cortistatin A analogs have also been conducted to understand the structure-activity relationship. For instance, an analog where the isoquinoline (B145761) moiety was attached to a planar tetracyclic core structure showed potent anti-proliferative activity against HUVECs with high selectivity. nih.gov Another analog, referred to as EI-hybrid A, selectively inhibited HUVEC proliferation with an IC50 value of 9.1 µM and also hindered VEGF-induced migration of these cells at concentrations between 3 to 10 µM without causing significant cell toxicity. tandfonline.com The presence of a hydroxyl group at the D-ring, as seen in cortistatin B, has been shown to reduce this anti-proliferative activity. nih.gov

The mechanism behind this anti-angiogenic effect appears to be independent of the VEGF signaling pathway, a primary driver of angiogenesis. mdpi.com Even though cortistatin A effectively halts HUVEC proliferation, it does not seem to inhibit the VEGF-stimulated phosphorylation of key signaling proteins like ERK1/2 and p38. jst.go.jp This suggests that cortistatin A may act on downstream components of the angiogenic cascade or through an alternative pathway. jst.go.jptandfonline.com

It is worth noting that while cortistatin A shows strong anti-angiogenic effects, some studies have reported that cortistatin can promote HUVEC proliferation and tube formation, suggesting a complex and potentially context-dependent role in angiogenesis. nih.gov

Interactive Data Table: Anti-Angiogenic Activity of Cortistatins on HUVECs

CompoundActivityConcentrationEffect
Cortistatin AAnti-proliferative100 pM - 1 µMInhibits HUVEC proliferation
Cortistatin AAnti-proliferative1.8 nM (IC50)Potent inhibition of HUVEC proliferation
Cortistatin AAnti-migratory2 nMInhibits HUVEC migration
Cortistatin ATube Formation2 nMInhibits HUVEC tube formation
This compoundAnti-proliferative-Diminished activity compared to Cortistatin A
EI-hybrid AAnti-proliferative9.1 µM (IC50)Selectively inhibits HUVEC proliferation
EI-hybrid AAnti-migratory3 - 10 µMInhibits VEGF-induced HUVEC migration

Evaluation in Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of cortistatins have been investigated across a range of cancer cell lines.

Cortistatin A has demonstrated potent growth inhibitory activity against several acute myeloid leukemia (AML) cell lines, with 50% maximal growth inhibitory concentrations (GI50) below 10 nM. google.com Specifically, cell lines such as SET-2 and MOLM-14 have shown sensitivity to cortistatin A. google.com In contrast, most solid tumor cell lines appear to be less affected by treatment with cortistatin A. mdpi.com For example, cortistatin A showed weak anti-proliferative activity against HeLa (cervical cancer), SH-SY5Y (neuroblastoma), and NIH3T3 (fibroblast) cells. tandfonline.com

Studies on other cancer types have yielded varied results. In glioma, cortistatin overexpression has been shown to decrease cell proliferation and migration. nih.gov In androgen-independent prostate cancer cells (22Rv1 and PC-3), both somatostatin (B550006) and cortistatin treatment inhibited key functional parameters of aggressiveness. mdpi.com

The analog didehydro-cortistatin A (dCA) has been noted for its lack of cell-associated toxicity at effective concentrations. natap.org For instance, the half-maximal cytotoxic concentration (CC50) of dCA in HeLa-CD4 cells was observed to be 20 μM. nih.gov

It is important to note that the presence of a hydroxyl group in the D-ring of the cortistatin structure, as is the case with this compound, has been associated with diminished anti-proliferative activity. nih.gov

Interactive Data Table: Cytotoxic/Anti-proliferative Activity of Cortistatins in Cancer Cell Lines

CompoundCell LineCancer TypeActivityMeasurementValue
Cortistatin AVarious AML cell linesAcute Myeloid LeukemiaGrowth InhibitionGI50< 10 nM
Cortistatin AHeLaCervical CancerAnti-proliferative-Weak
Cortistatin ASH-SY5YNeuroblastomaAnti-proliferative-Weak
Cortistatin ANIH3T3FibroblastAnti-proliferative-Weak
Didehydro-cortistatin A (dCA)HeLa-CD4Cervical CancerCytotoxicityCC5020 µM
CortistatinU251GliomaAnti-proliferative/Anti-migratory-Effective
Cortistatin22Rv1, PC-3Prostate CancerAnti-proliferative-Effective

Research on Analogs in Viral Replication Models (e.g., HIV transcription suppression)

A significant area of research for cortistatin analogs has been in the context of Human Immunodeficiency Virus (HIV) replication. natap.orgnih.govasm.org The focus has been on the synthetic analog didehydro-cortistatin A (dCA). nih.govfrontiersin.org

dCA has been identified as a potent inhibitor of the HIV-1 Tat protein, a key viral transactivator essential for viral gene expression and replication. nih.govasm.orgmdpi.com It functions by binding specifically to the basic, TAR-binding domain of Tat. nih.govmdpi.com This interaction prevents the Tat-mediated trans-activation of the integrated provirus, effectively suppressing transcriptional elongation and reducing the production of new viral particles. natap.orgnih.govfrontiersin.org

The potency of dCA is noteworthy, with an effective concentration (EC50) for inhibiting chronic HIV infection reported to be less than 0.1 nM. google.com It has been shown to reduce cell-associated HIV-1 RNA and the p24 capsid protein in both acutely and chronically infected cells, including primary CD4+ T cells from HIV-infected individuals. natap.orgasm.org

A crucial aspect of dCA's mechanism is its ability to induce a state of "deep latency" in HIV. nih.gov By inhibiting the Tat-mediated transcriptional feedback loop, dCA helps to establish a more permanent state of transcriptional silencing at the HIV promoter, making the virus less susceptible to reactivation. natap.orgasm.org This has led to the exploration of dCA in "block-and-lock" therapeutic strategies aimed at a functional cure for HIV. nih.govoup.com

Importantly, dCA's inhibitory activity on HIV transcription is independent of its effects on cellular kinases like CDK8. life-science-alliance.org Analogs have been developed where the anti-HIV and CDK8 inhibitory activities are separated, highlighting the specificity of dCA for the HIV Tat protein. life-science-alliance.org Research has also shown that dCA can inhibit the replication of Simian Immunodeficiency Virus (SIV), a closely related virus that is often used as a model for HIV research. oup.com

Interactive Data Table: Activity of Didehydro-Cortistatin A (dCA) in HIV Models

Model SystemTargetMechanism of ActionEffect
Acutely infected cellsHIV-1 TatBinds to Tat's TAR-binding domain, inhibits trans-activationSuppresses viral replication
Chronically infected cellsHIV-1 TatInhibits transcriptional elongationReduces viral production
Primary CD4+ T cellsHIV-1 TatSuppresses residual viral transcriptionPrevents viral reactivation
SIV-infected cellsSIV TatBinds to Tat's basic domainInhibits SIV replication

Development of Synthetic Analogs and Derivatives of Cortistatin B

Design Principles for Overcoming Natural Scarcity and Optimizing Biological Profiles

A primary driver for developing synthetic analogs of cortistatins is to create structurally simpler molecules that retain or even exceed the biological potency of the natural products. nih.govnih.gov This approach addresses the impracticality of relying on natural sources for a sustainable supply. mdpi.com Key design principles often involve retaining the crucial pharmacophoric elements while modifying or replacing non-essential parts of the complex steroidal skeleton. nih.govresearchgate.net

One successful strategy has been the simplification of the core structure to an anthracene-like planar ABC-ring system, which mimics the rearranged steroidal backbone of cortistatin A. nih.gov This design significantly reduces the synthetic complexity. Structure-activity relationship (SAR) studies have been instrumental in this process, revealing that the isoquinoline (B145761) moiety is critical for the potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net Conversely, some functionalities, like the dimethylamino and hydroxyl groups on cortistatin A, were found to be non-essential for its biological activity, allowing for their omission in analog design. researchgate.netebi.ac.uk

Another key design consideration is the enhancement of drug-like properties, such as stability. For instance, some cortistatin analogs have been designed to have an increased half-life in serum compared to the native compounds, which exhibit low plasma stability. nih.govbiorxiv.org This has been achieved through strategic substitutions, such as the introduction of non-native amino acids or acylation of terminal residues in peptide-based analogs. biorxiv.org The overarching goal is to develop orally active analogs with significant in vivo antitumor and anti-angiogenic effects. mdpi.comnih.gov

Synthetic Methodologies for Analog Generation

A variety of synthetic methodologies have been employed to generate cortistatin analogs, reflecting the complexity of the target molecules. google.com Convergent strategies are often favored, where different fragments of the molecule are synthesized separately before being coupled together in the later stages. harvard.edunih.gov

Key reactions and strategies include:

Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction has been a key step in synthesizing analogs by coupling the steroidal core with the isoquinoline side chain. tandfonline.com

Cascade Reactions: Intramolecular cascade reactions, such as oxa-Michael addition/aldol/dehydration sequences, have been used to efficiently construct the complex ring systems of the cortistatin core. ebi.ac.uk

Condensation Reactions: The Knoevenagel condensation between an aldehyde precursor and cyclohexane-1,3-dione derivatives has been utilized to form the tricyclic core of simplified analogs. nih.gov

Solid-Phase Peptide Synthesis (SPPS): For peptide-based analogs, standard Fmoc/tBu solid-phase peptide synthesis is the method of choice. nih.govbiorxiv.org

Dearomatization Reactions: Alkylative dearomatization has been a feature in some synthetic routes to construct the core structure. nih.gov

Ring Expansion: Innovative fragmentation cascades have been developed to access the expanded B-ring system characteristic of the cortistatins. acs.org

Researchers have also developed methods to create analogs with diverse substitutions on the A-ring by using precursors like 4-hydroxy-2-pyrone or 4-hydroxy-2-pyridone derivatives. mdpi.comnih.gov This allows for the synthesis of analogs with substituents at positions that are difficult to modify using traditional methods. nih.gov

Structural and Conformational Analysis of Analogs (e.g., NMR studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of cortistatin analogs. nih.govbiorxiv.org Both 1D and 2D NMR experiments are used to elucidate the three-dimensional structure of these molecules in solution. nih.govjst.go.jp

Key NMR techniques and findings include:

2D NMR: Experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for assigning proton and carbon signals and for determining through-space proximities between protons. nih.govbiorxiv.org These NOE-derived distance restraints are then used in computational modeling to calculate the ensemble of conformations that the analog adopts in solution. researchgate.net

Conformational Ensembles: NMR studies have revealed that some analogs exist as a mixture of conformers in equilibrium. For example, one analog was found to be an equilibrated 1:1 mixture of two isomers at the oxymethine carbon, likely due to a rapid retrocyclization–cyclization equilibrium in the B-ring. jst.go.jp

Structure-Activity Relationship Insights: Conformational analysis by NMR helps to rationalize the observed biological activities of different analogs. For instance, NMR studies on a series of peptide analogs showed that the most active compound adopted a specific conformation characterized by an aromatic cluster formed by contacts between specific amino acid residues. biorxiv.org This conformation was absent in the less active analogs. biorxiv.org The three-dimensional structure of the CD-ring has also been identified as an essential structural element for HUVEC-selective growth inhibitory activity. jst.go.jp

Evaluation of Novel Bioactivities and Receptor Binding Profiles in Analogs

A crucial step in the development of cortistatin analogs is the evaluation of their biological activities and receptor binding profiles. This allows for the identification of compounds with improved potency, selectivity, and novel mechanisms of action.

Bioactivity Evaluation: Analogs are typically screened for their anti-proliferative activity against various cell lines, with a particular focus on HUVECs to assess their anti-angiogenic potential. mdpi.comnih.govjst.go.jp The selectivity index, which compares the activity against endothelial cells to that against cancer cell lines, is a key parameter for identifying promising candidates. mdpi.comjst.go.jp For example, a pyridone-embedded analog, compound 19 , demonstrated potent and selective growth inhibitory activity against HUVECs with an IC₅₀ of 0.001 µM and a selectivity index of 6400 over KB3-1 cells, exceeding the activity of the natural products. mdpi.com In vivo studies in animal models are also conducted to evaluate anti-angiogenic and antitumor effects. mdpi.comnih.gov

Receptor Binding Profiles: Cortistatins and their analogs are known to interact with multiple biological targets, including somatostatin (B550006) receptors (SSTRs) and cyclin-dependent kinase 8 (CDK8). mdpi.comebi.ac.uknih.gov

Somatostatin Receptors (SSTRs): Cortistatin shares the ability to bind to all five SSTR subtypes with somatostatin. ebi.ac.uknih.gov However, synthetic analogs can exhibit unique receptor binding profiles. For instance, analog A5 showed a preferential binding to SSTR3, SSTR4, and SSTR5, and a much lower affinity for SSTR1 and SSTR2, distinguishing it from somatostatin analogs that typically target SSTR2. nih.gov This altered receptor profile can lead to novel therapeutic applications. nih.govbiorxiv.org

Cyclin-Dependent Kinase 8 (CDK8): Cortistatin A has been identified as a potent inhibitor of CDK8, a kinase implicated in some types of acute myeloid leukemia (AML). mdpi.comebi.ac.uk Simplified steroidal analogs have also been shown to inhibit CDK8. mdpi.com However, studies have shown that potent CDK8 inhibition does not always correlate with strong anti-proliferative activity against HUVECs, suggesting that the anti-angiogenic effects may be mediated by other mechanisms. mdpi.com

The evaluation of novel bioactivities and receptor binding profiles is essential for understanding the mechanism of action of these analogs and for guiding the design of future generations of cortistatin-based therapeutic agents. nih.govnih.gov

Interactive Data Tables

Antiproliferative Activities of Selected Cortistatin Analogs

CompoundTarget Cell LineIC₅₀ (µM)Selectivity IndexSource
Cortistatin AHUVEC0.0018>3000 ebi.ac.ukjst.go.jp
Analog 2 (CD-trans-fused)HUVEC0.035High jst.go.jp
Analog 16 (CD-cis-fused)HUVEC1.513 jst.go.jp
Analog 19 (pyridone-embedded)HUVEC0.0016400 mdpi.com
Analog 19 (pyridone-embedded)KB3-16.4- mdpi.com
Analog 28 (steroidal CDK8 inhibitor)HUVEC0.56Low mdpi.com

Receptor Binding Affinities (IC₅₀) of a Cortistatin Analog

Receptor SubtypeAnalog A5 Source
SSTR1Low Binding nih.gov
SSTR2Low Binding nih.gov
SSTR3Preferential Binding nih.gov
SSTR4Preferential Binding nih.gov
SSTR5Preferential Binding nih.gov

Future Research Directions and Translational Potential Pre Clinical Focus

Elucidation of Undiscovered Molecular Targets and Detailed Mechanisms

The full spectrum of molecular targets for cortistatin B remains largely uncharted. While the cortistatin family is known for a range of biological effects, the specific interactions of this compound are less defined. Future research should prioritize the comprehensive identification of its binding partners and the elucidation of the downstream signaling pathways it modulates.

A primary avenue of investigation involves targets identified for other cortistatins, particularly cortistatin A. It has been shown that cortistatin A is a highly potent and selective inhibitor of cyclin-dependent kinases 8 (CDK8) and 19 (CDK19), which are components of the Mediator complex involved in gene transcription. ebi.ac.uk It is critical to determine if this compound shares this activity and to quantify its inhibitory potency against these kinases. Structure-activity relationship (SAR) studies have indicated that the presence of a hydroxyl group on the D-ring, a feature of this compound, diminishes its antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs) compared to cortistatin A, suggesting its interaction with targets like CDK8/19 may differ. nih.gov

Furthermore, the neuropeptide cortistatin, which shares structural similarities with somatostatin (B550006), binds to all five somatostatin receptors (sst1–5), the ghrelin receptor (GHSR1a), and the Mas-related G protein-coupled receptor X-2 (MrgX2). mdpi.comnih.govoup.comahajournals.org There is also evidence suggesting the existence of a yet-unidentified specific receptor for cortistatin. mdpi.comnih.govmdpi.com Pre-clinical investigations should explore whether this compound interacts with this same panel of receptors and with what affinity and functional outcome.

Recent studies have also implicated TNF-α signaling in the mechanism of action for cortistatins, with evidence suggesting an ability to antagonize the NF-κB signaling pathway. nih.gov Future work should investigate whether this compound can directly bind to TNF-α receptors and modulate downstream inflammatory pathways, such as the NF-κB, p38 MAPK, and JNK pathways, which are critical in various pathological conditions. nih.govamegroups.org

Table 1: Potential Molecular Targets for this compound Based on Family-Wide Data

Target ClassSpecific Target(s)Known FunctionRelevance for this compound Research
KinasesCDK8, CDK19Transcriptional regulation (Mediator complex)Investigate inhibitory profile; may differ from cortistatin A due to structural variations. ebi.ac.uk
G Protein-Coupled Receptors (GPCRs)Somatostatin Receptors (sst1-5)Neuroendocrine regulation, cell proliferationDetermine binding affinity and functional activity (agonist/antagonist). mdpi.comahajournals.org
Ghrelin Receptor (GHSR1a)Growth hormone release, metabolismExplore potential unique endocrine or metabolic modulatory roles. mdpi.comahajournals.org
Mas-related G protein-coupled Receptor X-2 (MrgX2)Immune cell activationInvestigate role in immunomodulation and potential for off-target effects. mdpi.comnih.gov
Cytokine SignalingTNF-α Receptors / NF-κB PathwayInflammation, cell survivalElucidate anti-inflammatory mechanisms. nih.gov

Exploration of Additional Biological Activities and Therapeutic Applications in Pre-clinical Settings

The cortistatin alkaloid family exhibits a remarkable breadth of bioactivities, including anti-angiogenic, anti-inflammatory, neuroprotective, immunomodulatory, and anti-fibrotic effects. nih.govmdpi.comcsic.esnih.gov While this compound has demonstrated cytotoxicity against certain cancer cell lines, its full potential across various disease models is yet to be explored. nih.govrsc.org

Future pre-clinical studies should systematically screen this compound in a diverse range of disease models where other cortistatins have shown promise. This includes:

Neuroinflammatory and Neurodegenerative Diseases: Cortistatin has shown therapeutic potential in pre-clinical models of ischemic stroke, Parkinson's disease, multiple sclerosis, and neuropathic pain. mdpi.comcsic.escsic.esbiorxiv.orgnih.gov Evaluating this compound in these models could reveal unique neuroprotective or immunomodulatory properties.

Autoimmune and Inflammatory Disorders: The potent anti-inflammatory and immunoregulatory effects of cortistatins are well-documented in models of inflammatory bowel disease, rheumatoid arthritis, and sepsis. nih.govresearchgate.netamegroups.org Given its distinct structure, this compound may offer a different therapeutic index or mechanism of action in these conditions.

Fibrotic Diseases: Recent evidence highlights the anti-fibrotic activity of cortistatin in experimental models of systemic sclerosis and pulmonary fibrosis. mdpi.comkarger.com Investigating this compound in these models is a logical next step to determine its efficacy in mitigating tissue fibrosis.

Cardiovascular Diseases: Cortistatins play a protective role in the cardiovascular system, with activities including the inhibition of vascular smooth muscle cell proliferation and migration, and the attenuation of vascular calcification. ahajournals.orgnih.govnih.gov The specific effects of this compound on these processes warrant detailed investigation.

Table 2: Comparative Pre-clinical Cytotoxicity of Selected Cortistatins

CompoundCell LineActivity MetricReported ValueReference
Cortistatin AHUVECGI50180 pM google.com
This compoundHUVECIC500.019 µM nih.gov
Cortistatin CHUVECIC500.15 µM nih.gov
Cortistatin DHUVECIC500.008 µM nih.gov

Continued Development of Advanced Synthetic Methodologies for Scalability and Diversity

The structural complexity of the cortistatin alkaloids, characterized by a rearranged abeo-9(10-19)-androstane skeleton and an oxabridge, presents a significant synthetic challenge. google.combaranlab.org While several total syntheses of cortistatin A and other family members have been successfully completed, future efforts must focus on developing more efficient, scalable, and versatile synthetic routes. harvard.edunih.govacs.org

A key goal is to establish a robust synthesis of this compound that can provide the gram-scale quantities necessary for extensive pre-clinical evaluation and SAR studies. baranlab.org Furthermore, synthetic strategies should be designed with diversity in mind. Developing a modular approach where the steroidal core and the isoquinoline (B145761) side chain can be readily modified would enable diversity-oriented synthesis (DOS). This would facilitate the rapid generation of a library of this compound analogs, which is essential for exploring the chemical space around the natural product and identifying compounds with improved properties.

Design of Next-Generation Cortistatin Alkaloid Analogs with Improved Potency and Specificity

Building upon advanced synthetic methodologies, the rational design of next-generation this compound analogs is a critical research direction. The goal is to develop molecules with enhanced potency, greater target specificity, and improved "drug-like" properties. nih.gov

SAR studies have provided initial but crucial insights; for instance, the isoquinoline moiety is considered essential for potent anti-angiogenic activity, while modifications to the steroidal A, B, and D rings can modulate this activity. nih.govharvard.edu The D-ring hydroxyl group of this compound, which appears to reduce antiproliferative activity compared to cortistatin A, is a key site for modification. nih.gov Future analog design should explore the replacement or modification of this hydroxyl group to potentially enhance potency or shift target selectivity.

Another promising strategy is the creation of structurally simplified analogs. By retaining the key pharmacophoric elements, such as the planar tetracyclic core and the isoquinoline unit, while removing synthetically complex and non-essential functionalities, it may be possible to create compounds that are easier to synthesize and possess better pharmacological profiles, including oral bioavailability. nih.govmdpi.com Structure-based design, using techniques like NMR spectroscopy, has proven effective in creating cortistatin analogs with improved stability and preserved immunomodulatory activity, a strategy that should be applied to the this compound scaffold. nih.govbiorxiv.org

Role of Cortistatin Alkaloids in Fundamental Biological Processes Beyond Current Understanding

Beyond their direct therapeutic potential, cortistatin alkaloids like this compound can serve as powerful chemical probes to explore fundamental biology. The natural role of these complex metabolites in their source organisms, marine sponges, is thought to be related to chemical defense, but this is not fully understood. nih.gov

In mammalian systems, the existence of an endogenous neuropeptide, cortistatin, which regulates fundamental processes like sleep, immune function, and neuronal excitability, raises intriguing questions. wikipedia.orgnih.gov Studies using cortistatin-deficient mice have revealed that endogenous cortistatin acts as a protective brake against exacerbated inflammation, neurodegeneration, and fibrosis. mdpi.combiorxiv.orgkarger.comnih.gov Future research could explore whether steroidal alkaloids like this compound can interact with or modulate these endogenous pathways. For example, investigating the effects of this compound on neural network activity, immune cell homeostasis, or the function of cortistatin-expressing interneurons could uncover novel biological roles and mechanisms. researchgate.net Such studies will not only deepen our understanding of fundamental physiological processes but may also unveil entirely new therapeutic avenues for this unique class of molecules.

Q & A

Q. What receptors mediate cortistatin's effects in the CNS, and how are these interactions experimentally validated?

Cortistatin binds somatostatin receptors (SSTR1–5) and the ghrelin receptor (GHSR1a), as demonstrated via RT-PCR, autoradiography, and competitive binding assays. For example, RT-PCR revealed CST mRNA expression in immune cells and lymphoid tissues, while displacement assays using [125I-Tyr3]octreotide confirmed high-affinity binding to SSTR2 in human thymic tissue . Receptor-specific knockout models and pharmacological inhibition (e.g., using ghrelin receptor antagonists) further delineate signaling pathways .

Q. What experimental models are standard for studying cortistatin in ischemic stroke?

The middle cerebral artery occlusion (MCAO) model in mice is widely used. Key endpoints include neurological scores, ischemic volume (via cresyl violet or MAP-2 staining), glial scar formation (GFAP staining), and BBB integrity (IgG leakage, ZO-1 coverage). Cortistatin-deficient (Cort-/-) mice are employed to study endogenous roles, with exogenous cortistatin administered intravenously (115 μg/kg) post-stroke .

Q. How does cortistatin modulate blood-brain barrier (BBB) dynamics in stroke pathology?

Cortistatin reduces BBB leakage by enhancing tight junction protein (ZO-1) coverage and decreasing IgG extravasation. Methods include immunofluorescence for ZO-1 gap quantification and fractal analysis of vascular density. Age-dependent efficacy is noted: in young mice, cortistatin restores ZO-1 gaps, while in older mice, it improves coverage without gap reduction, highlighting the need for age-stratified experimental designs .

Advanced Research Questions

Q. How can contradictory findings on cortistatin's role in autoimmune models be resolved?

Cortistatin deficiency paradoxically confers resistance to experimental autoimmune encephalomyelitis (EAE) despite its anti-inflammatory properties. This may involve compensatory mechanisms like elevated glucocorticoids or altered Th17/Treg balance. Researchers should measure systemic hormone levels (e.g., corticosterone) and use adoptive transfer experiments to isolate immune cell contributions. Dual receptor signaling (SSTR/GHSR) may also explain context-dependent effects .

Q. What methodologies quantify cortistatin-induced changes in astrocyte morphology post-stroke?

Advanced morphometric analyses include:

  • Skeleton Analysis : Measures branch length and junctions in GFAP+ astrocytes.
  • Fractal Dimension : Assesses complexity via box-counting algorithms.
  • Convex Hull Area : Quantifies soma size and spatial distribution. These methods, combined with RNA-seq for neurotrophic factors (BDNF, GDNF), reveal that cortistatin promotes a hypertrophic, less reactive astrocyte phenotype conducive to neuroprotection .

Q. How do age-related differences influence cortistatin's therapeutic efficacy in stroke models?

Aged (6-month-old) Cort-/- mice show diminished responsiveness to cortistatin in ZO-1 gap reduction compared to young (3-month-old) mice. Experimental designs must include age as a variable, with endpoints like senescence-associated β-galactosidase (SA-β-gal) staining and transcriptomic profiling of aging-related pathways (e.g., NF-κB, TGF-β). Pharmacokinetic studies assessing cortistatin penetration in aged BBB are also critical .

Q. What strategies validate cortistatin's cancer targets identified via network pharmacology?

Computational targets (e.g., HSP90, CDK8, MMP13) require experimental validation through:

  • Kinase Inhibition Assays : Measure IC50 values using recombinant kinases.
  • Xenograft Models : Assess tumor growth inhibition in cortistatin-treated vs. control mice.
  • Co-Immunoprecipitation : Confirm direct target binding (e.g., cortistatin-HSP90 interaction). Cortistatin A’s selective inhibition of endothelial cell proliferation (IC50 = 1.8 nM in HUVECs) provides a benchmark for structure-activity relationship (SAR) studies .

Contradiction Analysis

  • Paradox in EAE Resistance : Cortistatin deficiency reduces EAE severity despite its anti-inflammatory role. This may reflect systemic stress responses (e.g., elevated glucocorticoids) masking local neuroinflammation. Researchers should compare CNS-specific vs. systemic cortistatin knockout models .
  • Divergent BBB Effects in Aging : While cortistatin improves ZO-1 coverage in aged mice, it fails to reduce gaps. This suggests age-related changes in cytoskeletal dynamics (e.g., actin polymerization) require adjunct therapies targeting matrix metalloproteinases (MMPs) .

Methodological Recommendations

  • Multiplex Assays : Combine ELISA (cytokine profiling), flow cytometry (immune cell subsets), and RNA-seq for holistic pathway analysis.
  • Longitudinal Studies : Track cortistatin’s spatiotemporal effects using in vivo imaging (e.g., two-photon microscopy for BBB integrity).
  • Receptor Mapping : Use CRISPR/Cas9 to delete specific receptors (SSTR1–5, GHSR1a) in cell-type-specific models (e.g., astrocytes vs. neurons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.